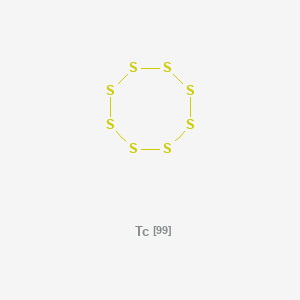
Technetium Tc-99M sulfur colloid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium Tc-99m sulfur colloid is a radiopharmaceutical diagnostic agent widely used in nuclear medicine. It is primarily employed for imaging and functional studies of the reticuloendothelial system, including the liver, spleen, and bone marrow. Additionally, it is used for lymphoscintigraphy to locate sentinel lymph nodes in patients with breast cancer or malignant melanoma .
Métodos De Preparación
Technetium Tc-99m sulfur colloid is prepared using a kit that typically contains three vials: a reaction vial, a solution A vial, and a solution B vial. The preparation involves the following steps :
Reaction Vial Preparation: The reaction vial contains a mixture of sodium thiosulfate and gelatin.
Solution A: This vial contains hydrochloric acid.
Solution B: This vial contains sodium hydroxide.
The preparation process involves mixing these components under controlled conditions to form the sulfur colloid. The technetium-99m is then added to the mixture, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Technetium Tc-99m sulfur colloid undergoes various chemical reactions, primarily involving its interaction with biological tissues. The key reactions include :
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The sulfur colloid can undergo substitution reactions with other ligands, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sodium thiosulfate. The major products formed are this compound and its various complexes with biological molecules.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Properties
Physical Characteristics:
- Half-life: Approximately 6 hours, allowing sufficient time for diagnostic procedures while minimizing patient radiation exposure.
- Gamma Emission: Emits gamma radiation at an energy level of 140 keV, which is optimal for detection by gamma cameras .
Production:
Tc-99M is produced from a molybdenum-99/technetium-99m generator through a saline elution process. The resulting Tc-99M is then compounded with sodium pertechnetate and mixed with sulfur colloid particles. The size of these particles influences their biodistribution within the body, with larger particles localizing primarily in the liver and smaller ones in the spleen and bone marrow .
Clinical Applications
- Liver and Spleen Scintigraphy:
- Gastrointestinal Bleeding Localization:
- Gastric Emptying Studies:
- Bone Marrow Scintigraphy:
- Sentinel Node Biopsy:
Case Report on Abdominal Mass Characterization
A notable case involved a 63-year-old male with a soft tissue nodule adjacent to the splenic hilum. A Tc-99M sulfur colloid single-photon emission computed tomography (SPECT)/computed tomography (CT) scan revealed no uptake within the mass, effectively differentiating it from splenic tissue. This led to further investigations that identified the mass as a pancreatic neuroendocrine tumor, which was subsequently excised .
Advantages and Safety
Safety Profile:
The short half-life of Tc-99M sulfur colloid minimizes radiation exposure to patients. Its use allows for smaller doses of radiopharmaceuticals while still obtaining necessary diagnostic information. Furthermore, scans are non-invasive and often reveal functional abnormalities not detectable through structural imaging modalities like CT or MRI .
Technical Considerations:
Preparation requires strict adherence to protocols to ensure efficacy. The size of sulfur colloid particles must be controlled during preparation to influence biodistribution accurately. Proper training for technicians and radiologists is essential for safe handling and accurate image interpretation .
Mecanismo De Acción
The mechanism of action of technetium Tc-99m sulfur colloid involves its uptake by the reticuloendothelial system . After administration, the colloid particles are phagocytosed by reticuloendothelial cells in the liver, spleen, and bone marrow. The technetium-99m decays by isomeric transition, emitting gamma rays that can be detected using a gamma camera. This allows for the visualization of the distribution and function of the reticuloendothelial system.
Comparación Con Compuestos Similares
Technetium Tc-99m sulfur colloid is unique due to its specific uptake by the reticuloendothelial system and its use in lymphoscintigraphy . Similar compounds include:
Technetium Tc-99m macroaggregated albumin: Used for lung perfusion imaging.
Technetium Tc-99m methylene diphosphonate: Used for bone imaging.
Technetium Tc-99m sestamibi: Used for myocardial perfusion imaging.
Each of these compounds has distinct properties and applications, making this compound particularly valuable for imaging the reticuloendothelial system and lymph nodes.
Propiedades
Key on ui mechanism of action |
Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |
|---|---|
Fórmula molecular |
S8Tc |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
Clave InChI |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
SMILES isomérico |
S1SSSSSSS1.[99Tc] |
SMILES canónico |
S1SSSSSSS1.[Tc] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















